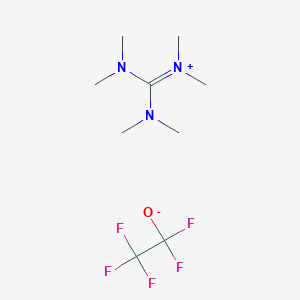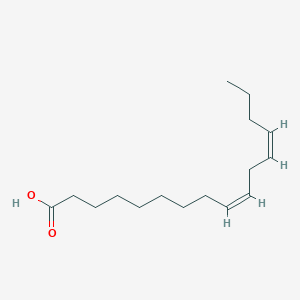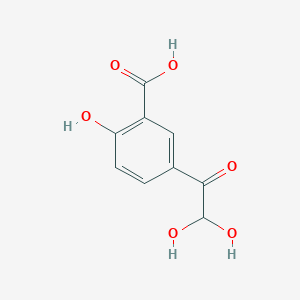
2-(Quinolin-5-YL)acetonitrile
概要
説明
2-(Quinolin-5-YL)acetonitrile is an organic compound with the molecular formula C11H8N2 It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities This compound is characterized by a quinoline ring system attached to an acetonitrile group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-5-YL)acetonitrile can be achieved through various synthetic routes. One common method involves the condensation of quinoline-5-carbaldehyde with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out under reflux conditions in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Another approach involves the cyclization of 2-(2-aminophenyl)acetonitrile with a suitable reagent such as phosphorus oxychloride or polyphosphoric acid. This method provides a straightforward route to the desired quinoline derivative with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic methods using reusable catalysts and green solvents are often preferred to minimize waste and reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
2-(Quinolin-5-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield the corresponding amine, 2-(Quinolin-5-YL)ethylamine, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinoline-5-carboxylic acid.
Reduction: 2-(Quinolin-5-YL)ethylamine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
2-(Quinolin-5-YL)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.
Material Science: Quinoline derivatives are explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is employed in chemical biology research to study the mechanisms of action of quinoline-based inhibitors and probes.
作用機序
The mechanism of action of 2-(Quinolin-5-YL)acetonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. Additionally, the compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Quinoline-5-carboxylic acid: An oxidized derivative of 2-(Quinolin-5-YL)acetonitrile with similar biological activities.
2-(Quinolin-5-YL)ethylamine:
Quinoline-5-sulfonamide: A sulfonamide derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its nitrile functional group, which provides a versatile handle for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis and drug development.
特性
IUPAC Name |
2-quinolin-5-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAUQJWMZVLOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695243 | |
| Record name | (Quinolin-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555155-04-9 | |
| Record name | (Quinolin-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)



![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)

![6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)

